molecular formula C11H20ClN B1281108 (2-Adamantylmethyl)amine hydrochloride CAS No. 79671-78-6

(2-Adamantylmethyl)amine hydrochloride

Cat. No.: B1281108
CAS No.: 79671-78-6
M. Wt: 201.73 g/mol
InChI Key: GWMZVTHBQOZBAG-UHFFFAOYSA-N
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Description

(2-Adamantylmethyl)amine hydrochloride is a chemical compound with the molecular formula C11H20ClN and a molecular weight of 201.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Adamantylmethyl)amine hydrochloride typically involves the reductive amination of adamantylmethyl ketone with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Adamantylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Alkylation and Acylation: Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide.

    Hofmann Elimination: This reaction converts an amine into an alkene by first methylating the amine to produce a quaternary ammonium salt, which then undergoes elimination.

    Imine Formation:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas, and other metal hydrides are commonly used in reductive amination.

    Alkyl Halides: Used in alkylation reactions to introduce alkyl groups.

    Acid Chlorides and Anhydrides: Used in acylation reactions to form amides.

Major Products Formed:

    Alkenes: Formed through Hofmann elimination.

    Amides: Formed through acylation reactions.

    Imines: Formed through reactions with aldehydes and ketones.

Scientific Research Applications

(2-Adamantylmethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including antiviral and neuroprotective properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    Amantadine: A structurally similar compound with antiviral and anti-Parkinsonian properties.

    Rimantadine: Another adamantane derivative with antiviral activity.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness: Its adamantane moiety imparts stability and lipophilicity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-adamantylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZVTHBQOZBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507369
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79671-78-6
Record name NSC193429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name adamantan-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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